4-(4-fluorophenyl)sulfanyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)butanamide
Description
The compound 4-(4-fluorophenyl)sulfanyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)butanamide is a structurally complex molecule featuring a fused [1,3]dioxolo[4,5-f][1,3]benzothiazole core, a prop-2-ynyl substituent, and a sulfanyl-linked fluorophenyl group. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and cyclizations, as inferred from analogous pathways in the literature . Key structural elements include:
- Fused benzothiazole-dioxole ring system: Enhances aromaticity and electronic delocalization.
- Sulfanyl-fluorophenyl moiety: Imparts steric bulk and electron-withdrawing effects.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfanyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3S2/c1-2-9-24-16-11-17-18(27-13-26-17)12-19(16)29-21(24)23-20(25)4-3-10-28-15-7-5-14(22)6-8-15/h1,5-8,11-12H,3-4,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPCVHFKZHQTFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC3=C(C=C2SC1=NC(=O)CCCSC4=CC=C(C=C4)F)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-fluorophenyl)sulfanyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)butanamide is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer effects, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 429.5 g/mol. The presence of a fluorine atom and a benzothiazole moiety in its structure contributes to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds with similar structures to This compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Fluorinated Benzothiazoles : Research has shown that fluorinated derivatives of benzothiazoles possess potent antiproliferative activity against sensitive cancer cells. These compounds can induce apoptosis and inhibit cell proliferation through mechanisms involving metabolic activation and covalent binding to cellular macromolecules .
- Mechanism of Action : The proposed mechanism includes the formation of DNA adducts via metabolic activation by cytochrome P450 enzymes. This leads to cellular stress and subsequent apoptosis in cancer cells .
Case Studies
- Study on Antiproliferative Activity : A study investigated the effects of a series of fluorinated benzothiazoles on breast and renal cancer cells. The results demonstrated that certain derivatives induced significant cell death without exhibiting a biphasic dose-response relationship, which is often problematic in drug development .
- Metabolic Stability : Another study assessed the metabolic stability of various benzothiazole derivatives using human liver microsomes. It was found that some compounds maintained high levels of unmetabolized parent compound after incubation, indicating favorable pharmacokinetic properties .
Data Table: Summary of Biological Activities
| Compound Name | Activity Type | Target Cells | Mechanism |
|---|---|---|---|
| This compound | Antiproliferative | Cancer Cell Lines | DNA Adduct Formation |
| Fluorinated Benzothiazoles | Antiproliferative | Breast/Renal Cancer Cells | Metabolic Activation |
| 2-(4-amino-methylphenyl)-5-fluorobenzothiazole | Antiproliferative | Sensitive Cancer Cells | Covalent Binding |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related molecules from literature:
Spectroscopic and Electronic Properties
IR Spectroscopy :
- Target Compound : Expected C=O (amide) stretch ~1660–1680 cm⁻¹ and C≡C (alkyne) stretch ~2100–2260 cm⁻¹. Absence of C=S (cf. triazole-thiones) confirms distinct tautomerism.
- Triazole-Thiones (7–9) : Exhibit C=S stretches at 1247–1255 cm⁻¹ and NH stretches at 3278–3414 cm⁻¹, confirming thione dominance .
- Acetamide Analogues (e.g., 618443-37-1) : Show C=O stretches ~1680 cm⁻¹, with shifts depending on substituent electron effects.
NMR Analysis :
- Fluorophenyl groups in all compounds display characteristic ¹⁹F NMR shifts (~−110 to −120 ppm).
- Prop-2-ynyl protons in the target compound resonate as a singlet (~2.5–3.5 ppm in ¹H NMR).
Stability and Tautomerism
- Target Compound : The benzothiazol-6-ylidene group suggests a conjugated imine-like structure, differing from triazole-thiones (), which avoid S–H instability through thione tautomerism .
Q & A
Q. What statistical tools are recommended for analyzing dose-response data?
- Four-Parameter Logistic (4PL) Model : Fits sigmoidal curves to calculate EC50/IC50 values with confidence intervals.
- Grubbs’ Test : Identifies outliers in replicate experiments (e.g., pipetting errors in cell viability assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
